1-[(1R,2R)-2-fluorocyclohexyl]piperazine
Overview
Description
1-[(1R,2R)-2-Fluorocyclohexyl]piperazine is a compound that belongs to the category of piperazine derivatives. It is characterized by its molecular formula C10H19FN2 and a molecular weight of 186.27 g/mol . This compound is known for its unique structural features, which include a fluorocyclohexyl group attached to a piperazine ring.
Mechanism of Action
Target of Action
Piperazine compounds, in general, are known to have a broad range of biological and pharmaceutical activity .
Mode of Action
Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Pharmacokinetics
It is known that piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The general effect of piperazine compounds is to paralyze parasites, facilitating their removal or expulsion from the host body .
Action Environment
It is known that piperazine readily absorbs water and carbon dioxide from the air .
Preparation Methods
The synthesis of 1-[(1R,2R)-2-fluorocyclohexyl]piperazine typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, is fluorinated to introduce the fluorine atom at the desired position.
Piperazine Ring Formation: The fluorocyclohexane derivative is then reacted with piperazine under controlled conditions to form the final product.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
1-[(1R,2R)-2-Fluorocyclohexyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1R,2R)-2-Fluorocyclohexyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Comparison with Similar Compounds
1-[(1R,2R)-2-Fluorocyclohexyl]piperazine can be compared with other piperazine derivatives, such as:
- 1-(2-Fluorophenyl)piperazine
- 1-(4-Fluorophenyl)piperazine
- 1-(2,3-Difluorophenyl)piperazine
These compounds share similar structural features but differ in their specific substituents and positions of fluorine atoms. The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(1R,2R)-2-fluorocyclohexyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAREPMTQSKGO-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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